![molecular formula C8H8ClF3N2O2 B3070795 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006333-14-7](/img/structure/B3070795.png)
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Übersicht
Beschreibung
The compound “2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a carbon atom . It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Applications
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid belongs to the class of trifluoromethylpyrazoles, which have gained significant attention for their potential anti-inflammatory and antibacterial properties. These compounds, particularly when the trifluoromethyl group is positioned on the 3- or 5-position of the pyrazole nucleus, demonstrate varied activity profiles. Trifluoromethylpyrazoles are being explored for their medicinal chemistry applications, focusing on developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Sorption to Soil and Organic Matter
The sorption characteristics of phenoxy herbicides, including derivatives related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, have been studied extensively. These studies reveal that sorption to soil and organic matter is a crucial process affecting the environmental fate of these compounds. The review of 2,4-dichlorophenoxyacetic acid (2,4-D) and similar phenoxy herbicides highlights their interaction with soil components, emphasizing the role of soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
The production of pesticides, including those structurally related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, generates wastewater containing a range of toxic pollutants. Biological processes and granular activated carbon have been identified as effective treatments for such high-strength wastewaters. These methods can remove 80-90% of pesticides, suggesting their potential for producing high-quality effluent in compliance with environmental regulations (Goodwin, Carra, Campo, & Soares, 2018).
Environmental and Health Impacts of Alternative PFAS
Research on the environmental fate, health risks, and aquatic effects of per- and polyfluoroalkyl substances (PFASs) and their alternatives, which could include compounds related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, highlights the need for finding new, less harmful compounds. Alternatives to PFASs, such as hexafluoropropylene oxide dimer (HFPO-DA), have been identified as dominant global pollutants. These studies underline the importance of additional toxicological studies to assess the safety of these alternatives (Wang et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-5(7(15)16)14-3-4(9)6(13-14)8(10,11)12/h3,5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKKYQSMOFNZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



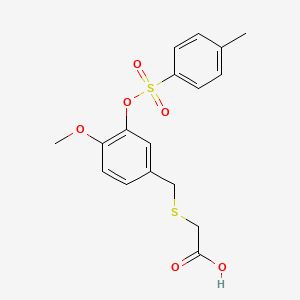
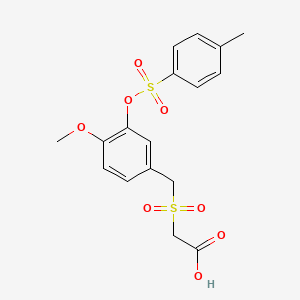
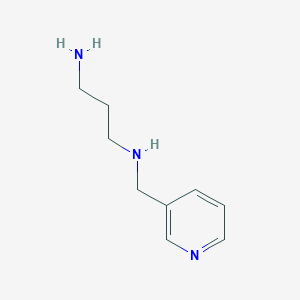
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)
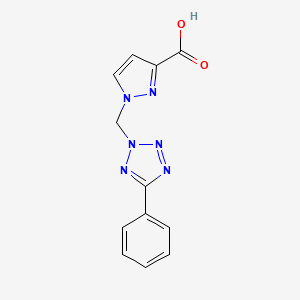
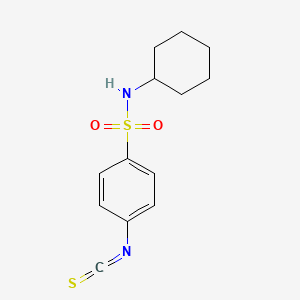
![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
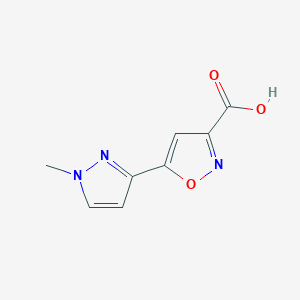
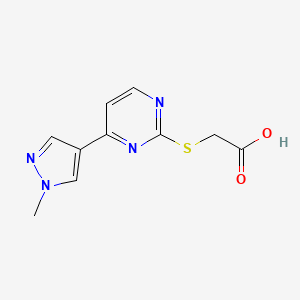
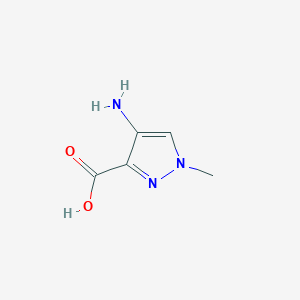
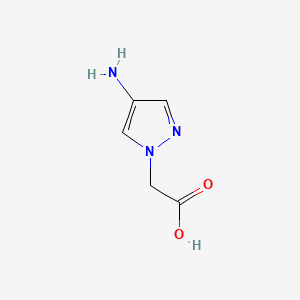
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)